

Spectroscopic and Structural Elucidation of C-Veratroylglycol: A Technical Guide

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Compound of Interest

Compound Name: C-Veratroylglycol

Cat. No.: B192641

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This technical guide provides a comprehensive overview of the spectroscopic data for **C-Veratroylglycol**, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally related compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **C-Veratroylglycol**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **C-Veratroylglycol**, presumed to be 1-(3,4-dimethoxyphenyl)-2,3-dihydroxypropan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **C-Veratroylglycol** (in CDCl_3 , at 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.7	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~6.9	d	1H	Ar-H
~5.0	t	1H	CH(OH)
~3.9	s	3H	OCH ₃
~3.85	s	3H	OCH ₃
~3.7-3.8	m	2H	CH ₂ (OH)
~3.0-4.0	br s	2H	OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **C-Veratroylglycol** (in CDCl₃, at 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~195-200	C=O
~153	Ar-C
~149	Ar-C
~128	Ar-C
~123	Ar-CH
~110	Ar-CH
~109	Ar-CH
~75	CH(OH)
~65	CH ₂ (OH)
~56	OCH ₃
~55.9	OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **C-Veratroylglycol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydroxyl groups)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aroyl ketone)
~1600, ~1510	Medium	C=C stretch (aromatic)
~1270, ~1020	Strong	C-O stretch (ethers and alcohols)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **C-Veratroylglycol**

m/z	Relative Intensity (%)	Assignment
212	High	[M] ⁺ (Molecular Ion)
181	Medium	[M - CH ₂ OH] ⁺
165	High	[M - CH(OH)CH ₂ OH] ⁺ (Veratroyl cation)
137	Medium	[165 - CO] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **C-Veratroylglycol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz NMR Spectrometer

- ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second

- ^{13}C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Sample Preparation:

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
- Place a small amount (1-2 mg) of solid **C-Veratroylglycol** onto the center of the diamond crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a 1 mg/mL solution of **C-Veratroylglycol** in a suitable solvent such as methanol or acetonitrile.
- Further dilute the solution to approximately 10 $\mu\text{g/mL}$ with the same solvent.

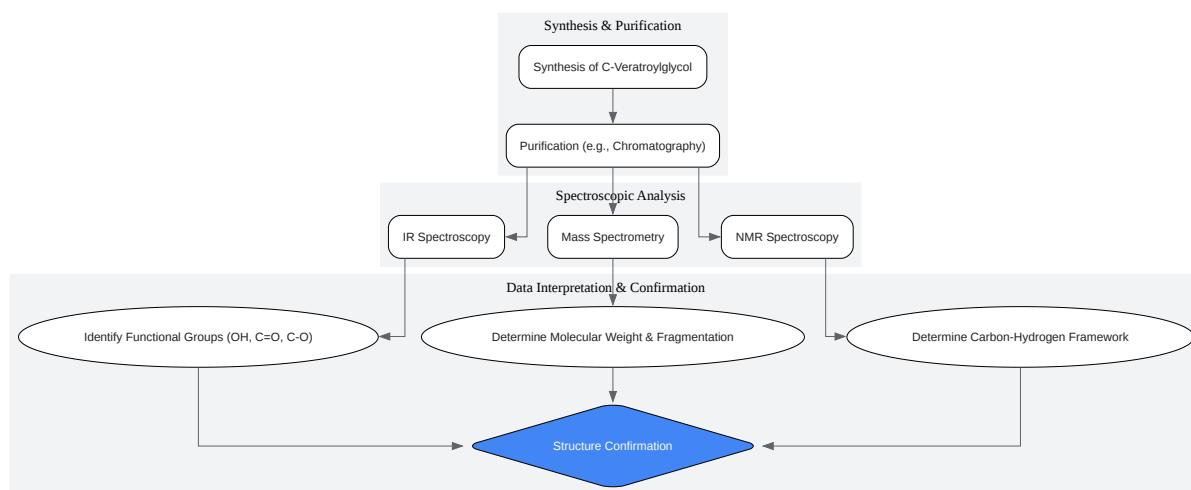
Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: $\text{m/z } 50\text{-}500$

- Inlet System: Direct infusion or GC introduction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like **C-Veratroylglycol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **C-Veratroylglycol**.

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